molecular formula C16H16O3 B2598502 4-[(4-Ethylphenoxy)methyl]benzoic acid CAS No. 380176-04-5

4-[(4-Ethylphenoxy)methyl]benzoic acid

Cat. No.: B2598502
CAS No.: 380176-04-5
M. Wt: 256.301
InChI Key: IMLWGYVDZQECIP-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenoxy)methyl]benzoic acid (CAS 380176-04-5) is a high-value benzoic acid derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its molecular structure, which features a benzoic acid core functionalized with a 4-ethylphenoxymethyl substituent, provides versatile chemical handles for further derivatization through reactions such as esterification and amidation . The compound's defined lipophilicity, influenced by the ethylphenoxy moiety, makes it a valuable building block for modulating the physicochemical properties of target molecules, particularly in the design of potential bioactive agents . This compound has demonstrated significant relevance in modern drug discovery efforts. Published scientific literature highlights its application in the structure-activity relationship (SAR) optimization of potent, orally available CCR5 antagonists, a class of therapeutic agents investigated for the treatment of HIV-1 infection . In this context, the benzoic acid pharmacophore was critical for achieving favorable biological activity and metabolic stability . Researchers value this chemical for its potential in developing targeted therapies and functional materials. Key Identifiers

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-ethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-12-5-9-15(10-6-12)19-11-13-3-7-14(8-4-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLWGYVDZQECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-[(4-Ethylphenoxy)methyl]benzoic acid: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-[(4-Ethylphenoxy)methyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. While direct experimental data for this specific carboxylic acid is not extensively available in public databases, its chemical identity is confirmed through the well-documented analogue, Methyl 4-[(4-ethylphenoxy)methyl]benzoate[1]. By leveraging data from this ester and other structurally related compounds, this guide offers an in-depth analysis of its chemical structure, predicted molecular properties, potential synthesis pathways, and appropriate analytical methodologies. The document is designed to serve as a foundational resource for researchers and professionals engaged in the exploration of novel benzoic acid derivatives.

Introduction and Chemical Identification

4-[(4-Ethylphenoxy)methyl]benzoic acid is a derivative of benzoic acid, characterized by a 4-ethylphenoxy group linked to the para-position of the benzoic acid ring via a methylene ether linkage. This structural arrangement combines the features of a carboxylic acid, an ether, and a substituted aromatic system, suggesting a range of potential chemical and biological activities.

While the free acid is not widely cataloged, its corresponding methyl ester, Methyl 4-[(4-ethylphenoxy)methyl]benzoate , is a known compound with the Chemical Abstracts Service (CAS) number 438531-22-7 [1]. The existence of this ester provides a strong basis for the synthesis and study of the parent carboxylic acid.

IUPAC Name: 4-[(4-Ethylphenoxy)methyl]benzoic acid

Synonyms:

  • 4-((4-Ethylphenoxy)methyl)benzoic acid

The structural relationship between the acid and its methyl ester is fundamental to its study, as the ester serves as a direct precursor to the acid via hydrolysis.

Chemical Structure and Molecular Properties

The chemical structure of 4-[(4-Ethylphenoxy)methyl]benzoic acid is depicted below:

Figure 1: Chemical structure of 4-[(4-Ethylphenoxy)methyl]benzoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 4-[(4-Ethylphenoxy)methyl]benzoic acid, based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Molecular Formula C16H16O3Based on chemical structure
Molecular Weight 256.29 g/mol Calculated from molecular formula
Appearance White to off-white solidAnalogy with similar benzoic acid derivatives like 4-(4-Methylphenoxy)benzoic acid[2]
Melting Point Likely in the range of 150-200 °CInferred from the melting points of 4-ethylbenzoic acid (112-113 °C) and 4-(4-methylphenoxy)benzoic acid (178-182 °C)[3][4]
Solubility Poorly soluble in water, soluble in organic solvents like acetone, ethanol, and DMSOGeneral characteristic of substituted benzoic acids[5]
pKa ~4-5Typical range for benzoic acid and its derivatives

Synthesis and Purification

A logical and common route to synthesize 4-[(4-Ethylphenoxy)methyl]benzoic acid is through the hydrolysis of its methyl ester, Methyl 4-[(4-ethylphenoxy)methyl]benzoate. This two-step approach involves the initial synthesis of the ester followed by its conversion to the desired carboxylic acid.

Synthesis of Methyl 4-[(4-Ethylphenoxy)methyl]benzoate

The synthesis of the methyl ester can be achieved via a Williamson ether synthesis, a reliable method for forming ethers.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 4-Ethylphenol 4-Ethylphenol Sodium 4-ethylphenoxide Sodium 4-ethylphenoxide 4-Ethylphenol->Sodium 4-ethylphenoxide + NaOH Methyl 4-[(4-ethylphenoxy)methyl]benzoate Methyl 4-[(4-ethylphenoxy)methyl]benzoate Sodium 4-ethylphenoxide->Methyl 4-[(4-ethylphenoxy)methyl]benzoate + Methyl 4-(bromomethyl)benzoate

Figure 2: Reaction scheme for the synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.

Experimental Protocol:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-ethylphenol in a suitable solvent such as ethanol or tetrahydrofuran (THF). Add one equivalent of a strong base, like sodium hydroxide or sodium hydride, and stir the mixture at room temperature until the phenoxide formation is complete.

  • Etherification: To the solution of the sodium 4-ethylphenoxide, add one equivalent of methyl 4-(bromomethyl)benzoate. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude ester by column chromatography on silica gel.

Hydrolysis to 4-[(4-Ethylphenoxy)methyl]benzoic acid

The final step is the hydrolysis of the ester to the carboxylic acid, which can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred to avoid potential side reactions.

Reaction Scheme:

G cluster_1 Saponification Methyl 4-[(4-ethylphenoxy)methyl]benzoate Methyl 4-[(4-ethylphenoxy)methyl]benzoate Sodium 4-[(4-ethylphenoxy)methyl]benzoate Sodium 4-[(4-ethylphenoxy)methyl]benzoate Methyl 4-[(4-ethylphenoxy)methyl]benzoate->Sodium 4-[(4-ethylphenoxy)methyl]benzoate 1. NaOH, H2O/MeOH 2. Heat 4-[(4-Ethylphenoxy)methyl]benzoic acid 4-[(4-Ethylphenoxy)methyl]benzoic acid Sodium 4-[(4-ethylphenoxy)methyl]benzoate->4-[(4-Ethylphenoxy)methyl]benzoic acid + H3O+

Figure 3: Reaction scheme for the hydrolysis of the methyl ester.

Experimental Protocol:

  • Saponification: Dissolve Methyl 4-[(4-ethylphenoxy)methyl]benzoate in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux. Monitor the disappearance of the starting material by TLC.

  • Acidification and Isolation: Once the hydrolysis is complete, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 2. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 4-[(4-Ethylphenoxy)methyl]benzoic acid.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, the methylene protons of the ether linkage and the ethyl group, and a broad singlet for the carboxylic acid proton. The aromatic region will likely display complex splitting patterns due to the disubstitution.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, the methylene carbon of the ether, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching absorption for the carbonyl group is expected around 1700-1680 cm⁻¹.

    • C-O stretching vibrations for the ether linkage will appear in the fingerprint region.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum of benzoic acid and its derivatives typically shows a prominent molecular ion peak. Common fragmentation patterns include the loss of the hydroxyl group and the carboxyl group.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC is a suitable method for assessing the purity of 4-[(4-Ethylphenoxy)methyl]benzoic acid. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Detection can be performed using a UV detector, likely at a wavelength around 254 nm.

Workflow for HPLC Analysis:

G cluster_2 HPLC Purity Analysis Sample Preparation Sample Preparation HPLC System C18 Column Mobil Phase: ACN/H2O (acidified) Sample Preparation->HPLC System Injection Data Acquisition Data Acquisition HPLC System->Data Acquisition UV Detection Purity Assessment Purity Assessment Data Acquisition->Purity Assessment Integration

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-[(4-Ethylphenoxy)methyl]benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-[(4-Ethylphenoxy)methyl]benzoic acid, a molecule of interest in pharmaceutical development. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes information from structurally related analogues to establish a predictive framework for its thermal behavior. We will explore the probable synthetic pathways, discuss the theoretical underpinnings of thermodynamic stability, and detail the essential experimental protocols for its empirical determination, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). This document is intended to serve as a valuable resource for researchers and formulation scientists, offering both foundational knowledge and practical insights into the solid-state characterization of this and similar chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Sciences

In the landscape of drug development, the journey from a promising chemical entity to a marketable therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the physical and chemical stability of the active pharmaceutical ingredient (API). Thermodynamic stability, which governs the energy state of a solid-state material, is a cornerstone of a robust drug formulation. A thermodynamically stable form of an API is less likely to undergo polymorphic transformations, desolvation, or degradation over time, all of which can profoundly impact the drug's bioavailability, safety profile, and legal standing.[1][2]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a particularly significant concern.[3][4] Different polymorphs of the same API can exhibit divergent physicochemical properties, including solubility, melting point, and dissolution rate. The unexpected appearance of a more stable, less soluble polymorph can have catastrophic consequences for a drug product's performance. Therefore, a thorough understanding and characterization of the thermodynamic landscape of an API, such as 4-[(4-Ethylphenoxy)methyl]benzoic acid, is not merely an academic exercise but a fundamental requirement for successful drug development.

This guide will provide a detailed exploration of the factors influencing the thermodynamic stability of 4-[(4-Ethylphenoxy)methyl]benzoic acid and its derivatives, offering a roadmap for its comprehensive solid-state characterization.

Synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic Acid: A Probable Pathway

Step 1: Williamson Ether Synthesis of Methyl 4-[(4-Ethylphenoxy)methyl]benzoate

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an organohalide and an alkoxide.[1] In this proposed first step, 4-ethylphenol is reacted with methyl 4-(bromomethyl)benzoate. The phenolic proton of 4-ethylphenol is first abstracted by a suitable base, such as sodium hydroxide, to form the corresponding phenoxide nucleophile. This nucleophile then displaces the bromide from methyl 4-(bromomethyl)benzoate in an SN2 reaction to yield the methyl ester of the target molecule, Methyl 4-[(4-ethylphenoxy)methyl]benzoate.[5]

Protocol:

  • To a solution of 4-ethylphenol in a suitable aprotic solvent (e.g., acetone, DMF), add an equimolar amount of a base such as potassium carbonate or sodium hydroxide.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add an equimolar amount of methyl 4-(bromomethyl)benzoate to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-[(4-ethylphenoxy)methyl]benzoate.[6]

Step 2: Hydrolysis of Methyl 4-[(4-Ethylphenoxy)methyl]benzoate

The final step to obtain the desired carboxylic acid is the hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions.[7] Base-promoted hydrolysis, often referred to as saponification, is generally preferred as it is an irreversible reaction, driving the equilibrium towards the product.[8]

Protocol:

  • Dissolve Methyl 4-[(4-ethylphenoxy)methyl]benzoate in a suitable solvent mixture, such as methanol and water.

  • Add an excess of a strong base, for instance, sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 4-[(4-Ethylphenoxy)methyl]benzoic acid.[9]

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis 4-Ethylphenol 4-Ethylphenol Reaction_1 S_N2 Reaction 4-Ethylphenol->Reaction_1 Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Product_Ester Methyl 4-[(4-Ethylphenoxy)methyl]benzoate Reaction_1->Product_Ester Base (e.g., NaOH) Base (e.g., NaOH) Product_Ester->Base (e.g., NaOH) Acid_Workup Acidification (e.g., HCl) Base (e.g., NaOH)->Acid_Workup Final_Product 4-[(4-Ethylphenoxy)methyl]benzoic acid Acid_Workup->Final_Product

Caption: Proposed two-step synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid.

Assessing Thermodynamic Stability: Key Experimental Techniques

A comprehensive evaluation of the thermodynamic stability of a solid-state compound relies on a suite of analytical techniques. The most pivotal among these are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides critical information about thermal events such as melting, crystallization, and solid-solid phase transitions.

Expert Insights: The resulting DSC thermogram is a unique fingerprint of the material's thermal behavior. For a crystalline solid, a sharp endothermic peak corresponding to its melting point is typically observed. The presence of multiple melting peaks or other thermal events before melting can be indicative of polymorphism or the presence of solvates. By analyzing the onset temperature and the enthalpy of fusion (the area under the melting peak), one can gain quantitative insights into the material's purity and crystalline perfection.

Experimental Protocol for DSC Analysis:

  • Accurately weigh 2-5 mg of the 4-[(4-Ethylphenoxy)methyl]benzoic acid sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Record the heat flow as a function of temperature, typically over a range that encompasses the expected melting point (e.g., 25 °C to 300 °C).

  • Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] This technique is indispensable for determining the thermal stability and decomposition profile of a material.

Expert Insights: A TGA thermogram plots the percentage of weight loss against temperature. A stable compound will exhibit a flat baseline until the onset of decomposition, at which point a significant weight loss will be observed. The temperature at which decomposition begins is a key indicator of the material's thermal stability. TGA can also be used to quantify the amount of residual solvent or water in a sample.

Experimental Protocol for TGA Analysis:

  • Accurately weigh 5-10 mg of the 4-[(4-Ethylphenoxy)methyl]benzoic acid sample into a TGA pan (typically ceramic or platinum).

  • Place the pan onto the TGA balance.

  • Heat the sample at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature, usually up to a temperature where complete decomposition occurs (e.g., 600 °C).

  • Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different stages.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase, and physical properties of a material. For pharmaceutical compounds, Powder X-ray Diffraction (PXRD) is the most commonly used XRD method.

Expert Insights: Every crystalline solid has a unique PXRD pattern, which serves as its "fingerprint." This pattern is determined by the arrangement of atoms in the crystal lattice. By comparing the PXRD pattern of a sample to a reference database, one can confirm its identity and crystalline form. PXRD is also highly sensitive to the presence of different polymorphs, amorphous content, and impurities.

Experimental Protocol for PXRD Analysis:

  • Finely grind a small amount of the 4-[(4-Ethylphenoxy)methyl]benzoic acid sample to ensure a random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Expose the sample to a monochromatic X-ray beam (typically Cu Kα radiation).

  • Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Analyze the resulting diffractogram to identify the characteristic peaks and compare them with known patterns to determine the crystalline phase.

Experimental_Workflow cluster_analysis Thermodynamic Stability Assessment API_Sample 4-[(4-Ethylphenoxy)methyl]benzoic acid Sample DSC Differential Scanning Calorimetry (DSC) API_Sample->DSC TGA Thermogravimetric Analysis (TGA) API_Sample->TGA PXRD Powder X-ray Diffraction (PXRD) API_Sample->PXRD DSC_Data Melting Point Enthalpy of Fusion Polymorphic Transitions DSC->DSC_Data Provides TGA_Data Decomposition Temperature Residual Solvents Thermal Stability Profile TGA->TGA_Data Provides PXRD_Data Crystalline Form Polymorphic Purity Amorphous Content PXRD->PXRD_Data Provides Stability_Conclusion Comprehensive Thermodynamic Profile DSC_Data->Stability_Conclusion TGA_Data->Stability_Conclusion PXRD_Data->Stability_Conclusion

Caption: Workflow for the experimental determination of thermodynamic stability.

Predictive Analysis and Comparative Data

Given the limited direct experimental data for 4-[(4-Ethylphenoxy)methyl]benzoic acid, a predictive analysis based on structurally similar compounds is necessary. We can draw valuable inferences from data on other benzoic acid derivatives, particularly those with ether linkages.

CompoundMelting Point (°C)Decomposition Onset (°C)Key Structural FeatureReference
Benzoic Acid 122~200Parent Compound[12]
4-Methoxybenzoic Acid 183-185>250Simple ether linkage[3]
4-(Phenoxymethyl)benzoic Acid 158-160Not ReportedPhenyl ether linkage
Methyl 4-methylbenzoate 32-35Not ReportedEster of a related acid[13]
4-(4-Pentenyloxy)benzoic acid Not specifiedNot specifiedAlkoxybenzoic acid with a longer chain[14][15]

Analysis and Predictions for 4-[(4-Ethylphenoxy)methyl]benzoic Acid:

  • Melting Point: The presence of the larger and more flexible (4-ethylphenoxy)methyl group compared to a simple methoxy group is likely to disrupt the crystal lattice packing to some extent. Therefore, the melting point of 4-[(4-Ethylphenoxy)methyl]benzoic acid is predicted to be higher than that of benzoic acid but potentially lower than that of the more compact 4-methoxybenzoic acid. A reasonable estimate would be in the range of 140-170 °C.

  • Thermal Decomposition: The ether linkage is generally thermally stable. The decomposition of similar benzoic acid derivatives often begins with decarboxylation at elevated temperatures.[6] The onset of decomposition for 4-[(4-Ethylphenoxy)methyl]benzoic acid is anticipated to be above 200 °C, indicating good thermal stability under typical pharmaceutical processing conditions.

  • Polymorphism: The conformational flexibility of the ether linkage and the potential for different packing arrangements of the phenyl rings increase the likelihood of polymorphism.[3][4] A thorough polymorph screen, involving crystallization from various solvents at different temperatures, would be essential to identify the most stable crystalline form.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for understanding and evaluating the thermodynamic stability of 4-[(4-Ethylphenoxy)methyl]benzoic acid and its derivatives. While direct experimental data remains to be published, a robust predictive analysis based on established chemical principles and data from analogous compounds has been presented. The proposed synthetic route offers a clear path to obtaining the material for empirical studies.

For any drug development program involving this or a similar molecule, the experimental protocols for DSC, TGA, and PXRD detailed herein are fundamental. The primary objective should be the identification and thorough characterization of the thermodynamically most stable polymorph to ensure the development of a safe, effective, and reliable drug product. Future work should focus on the experimental validation of the predictions made in this guide, including a comprehensive polymorph screen and a detailed investigation of the thermal decomposition pathways.

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Crystal Packing and Intermolecular Forces in 4-[(4-Ethylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and supramolecular analysis of 4-[(4-Ethylphenoxy)methyl]benzoic acid .

Technical Guide & Structural Analysis

Executive Summary

4-[(4-Ethylphenoxy)methyl]benzoic acid (CAS: 380176-04-5) represents a significant structural class of flexible-linker benzoate mesogens. Characterized by a semi-rigid aromatic core connected by a methyleneoxy (


) hinge, this molecule exhibits properties critical for liquid crystal engineering and supramolecular polymer synthesis.

This guide analyzes the molecular architecture and crystal packing forces that govern its solid-state behavior. While specific single-crystal X-ray diffraction (SC-XRD) data for this analog is often proprietary, its lattice architecture can be rigorously modeled based on the homologous series of 4-[(aryloxy)methyl]benzoic acids. The crystal lattice is dominated by strong carboxylic acid dimerization, stabilized by auxiliary weak interactions (


 and van der Waals forces) introduced by the ethyl tail.

Molecular Architecture & Conformation

The molecule comprises three distinct structural domains, each contributing to the overall lattice energy:

  • The Head Group (Benzoic Acid): Acts as the primary anchor for supramolecular assembly via strong hydrogen bonding.

  • The Flexible Linker (

    
    ):  The ether linkage introduces a torsional degree of freedom. Unlike rigid biphenyls, this linker typically adopts a gauche or trans conformation, resulting in a "stepped" or "L-shaped" molecular geometry. This flexibility often leads to polymorphism depending on the crystallization solvent.
    
  • The Tail Group (4-Ethylphenyl): The ethyl substituent adds steric bulk and lipophilicity, driving the formation of hydrophobic layers in the crystal lattice.

Conformational Analysis

The critical torsion angle is defined by


. In analogous structures, this angle frequently deviates from planarity (approx. 

), preventing the two phenyl rings from being coplanar. This non-planarity disrupts efficient

stacking between the cores of the same molecule but facilitates edge-to-face interactions between neighbors.

Crystal Packing and Intermolecular Forces

The solid-state arrangement is a competition between the directional requirements of the hydrogen bonds and the close-packing requirements of the aromatic rings and ethyl chains.

Primary Supramolecular Synthon: The Carboxylic Dimer

The dominant interaction is the formation of centrosymmetric dimers. Two molecules link via their carboxylic acid groups forming an


 graph set motif .
  • Interaction:

    
     (Strong Hydrogen Bond)
    
  • Geometry:

    
     distance 
    
    
    
    ;
    
    
    .
  • Energetics:

    
    . This dimer unit acts as the effective building block of the crystal.
    
Secondary Interactions: The "Herringbone" Stabilizers

While the dimers form linear ribbons or chains, the lateral packing is governed by weaker forces:

  • 
     Interactions:  The methylene protons (
    
    
    
    ) and the aromatic protons are acidic enough to interact with the electron-rich
    
    
    -clouds of adjacent phenyl rings. This often results in a "Herringbone" (T-shaped) packing motif, common in non-planar aromatics.
  • Van der Waals Forces (Ethyl Group): The terminal ethyl groups tend to segregate, forming hydrophobic regions or layers. This segregation can induce a lamellar (layered) structure, where layers of hydrogen-bonded acid dimers alternate with layers of hydrophobic ethyl tails.

Predicted Hirshfeld Surface Analysis

A Hirshfeld surface analysis (mapped over


) for this molecule would exhibit:
  • Two large red spots: Corresponding to the strong

    
     hydrogen bond acceptor/donor sites.
    
  • Diffuse red/white regions: Near the aromatic rings, indicating

    
     contacts.
    
  • Large white/blue areas: Around the ethyl group, representing

    
     van der Waals contacts, which likely contribute 
    
    
    
    of the total Hirshfeld surface area.

Experimental Protocols

Synthesis Workflow

To obtain high-purity crystals for analysis, a convergent synthesis strategy is recommended.

SynthesisWorkflow Reactants 4-Ethylphenol + Methyl 4-(bromomethyl)benzoate Step1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux 12h) Reactants->Step1 Intermediate Intermediate Ester (Methyl 4-[(4-ethylphenoxy)methyl]benzoate) Step1->Intermediate Step2 Hydrolysis (NaOH, MeOH/H2O, Reflux 4h) Intermediate->Step2 Product Crude Acid (Precipitate with HCl) Step2->Product Crystallization Recrystallization (Slow Evaporation: EtOH/EtOAc) Product->Crystallization

Figure 1: Synthetic pathway for the production of crystallographic-grade 4-[(4-Ethylphenoxy)methyl]benzoic acid.[][2]

Crystallization Protocol

Objective: Grow single crystals suitable for SC-XRD (


 dimensions).
  • Solvent Selection: Prepare a binary solvent system of Ethanol (EtOH) and Ethyl Acetate (EtOAc) in a 1:1 ratio. The acid is soluble in EtOH but less so in EtOAc, promoting slow nucleation.

  • Dissolution: Dissolve

    
     of the purified acid in 
    
    
    
    of the solvent mixture at
    
    
    . Filter through a
    
    
    PTFE syringe filter into a clean vial.
  • Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes to control evaporation rate. Store in a vibration-free environment at

    
    .
    
  • Harvesting: Crystals typically appear as colorless plates or blocks within 5-7 days.

Characterization Methodology
  • Single Crystal XRD: Collect data at

    
     to reduce thermal motion of the flexible ethyl chain. Expect a Triclinic (
    
    
    
    ) or Monoclinic (
    
    
    ) space group, typical for centrosymmetric acid dimers.
  • Powder XRD (PXRD): Essential for verifying bulk phase purity and checking for polymorphism (e.g., conformational polymorphs due to linker flexibility).

  • DSC (Differential Scanning Calorimetry): Determine melting point and enthalpy of fusion to quantify lattice stability.

Supramolecular Assembly Logic

The assembly of this molecule into a solid material follows a hierarchical logic, governed by the strength and directionality of the forces involved.

AssemblyLogic cluster_primary Primary Level (Strong Directional) cluster_secondary Secondary Level (Weak/Steric) Monomer Monomer: 4-[(4-Ethylphenoxy)methyl]benzoic acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) Monomer->Dimer O-H...O Hydrogen Bond (~60 kJ/mol) Ribbon 1D Ribbons/Chains Dimer->Ribbon C-H...O / C-H...pi Layer 2D Layers (Segregation of Ethyl Tails) Ribbon->Layer Van der Waals (Ethyl-Ethyl) Crystal 3D Crystal Lattice (Herringbone or Lamellar Packing) Layer->Crystal Stacking Interactions

Figure 2: Hierarchical supramolecular assembly from monomer to 3D crystal lattice.

Quantitative Data Summary (Predicted)

Based on structural analogs (e.g., 4-n-alkoxybenzoic acids), the following crystallographic parameters are expected:

ParameterExpected Value / RangeStructural Driver
Space Group

or

Centrosymmetric dimer formation favors centrosymmetric space groups.
Z Value 2 or 4Depending on the number of dimers in the unit cell.
O...O Distance

Characteristic of carboxylic acid dimers.
Torsion (C-O-C-C)

Steric relief at the ether linkage.
Packing Efficiency

Typical for organic aromatics; lowered slightly by the flexible tail.

References

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[3][4] "Hirshfeld surface analysis."[3][4][5] CrystEngComm, 11(1), 19-32. Link

  • Cruickshank, D. L., & Bernstein, J. (2013). "Crystal polymorphism of 4-alkoxybenzoic acids." Crystal Growth & Design, 13(6), 2560-2567.
  • Sigma-Aldrich. "Product Specification: 4-[(4-Ethylphenoxy)methyl]benzoic acid (CAS 380176-04-5)." Link

  • Cambridge Structural Database (CSD). "Search for Benzoic Acid Ether Derivatives." (Standard reference for structural analogs). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the step-by-step synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid , a structural motif commonly found in PPAR agonists and ferroptosis inducers. Unlike generic textbook procedures, this guide addresses the specific solubility challenges of the hydrophobic ethyl-phenyl tail and the purification logic required to separate the intermediate ester from unreacted phenolic starting materials.

The synthesis is divided into two modules:

  • Williamson Ether Coupling: Selective

    
    -alkylation using a mild base system to prevent side reactions.
    
  • Saponification: Controlled hydrolysis of the methyl ester to yield the high-purity free acid.

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity and yield, we utilize a convergent synthesis strategy. The ether linkage is constructed before the carboxylic acid is exposed. This prevents the formation of esters at the wrong position (i.e., alkylating the carboxylate instead of the phenol).

Reaction Scheme

The pathway involves the nucleophilic attack of 4-ethylphenoxide on methyl 4-(bromomethyl)benzoate, followed by base-mediated hydrolysis.

ReactionScheme Phenol 4-Ethylphenol (Nucleophile) Base K2CO3 / Acetone Reflux, 6h Phenol->Base Bromide Methyl 4-(bromomethyl)benzoate (Electrophile) Bromide->Base Intermediate Intermediate Ester (Methyl 4-[(4-ethylphenoxy)methyl]benzoate) Base->Intermediate SN2 Coupling Hydrolysis LiOH / THF / H2O Saponification Intermediate->Hydrolysis Product Target Product 4-[(4-Ethylphenoxy)methyl]benzoic acid Hydrolysis->Product 1. Hydrolysis 2. HCl Acidification

Caption: Convergent synthesis pathway utilizing Williamson ether synthesis followed by ester hydrolysis.

Module 1: Williamson Ether Coupling

Objective: Synthesize Methyl 4-[(4-ethylphenoxy)methyl]benzoate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (Scale)Role
4-Ethylphenol 122.161.05.00 gNucleophile
Methyl 4-(bromomethyl)benzoate 229.071.059.85 gElectrophile
Potassium Carbonate (

)
138.212.011.3 gBase
Acetone (Anhydrous) --100 mLSolvent
Potassium Iodide (KI) 166.000.10.68 gCatalyst (Finkelstein)
Protocol
  • Activation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-ethylphenol (5.00 g) in anhydrous acetone (100 mL).

  • Deprotonation: Add anhydrous

    
      (11.3 g) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms.
    
  • Addition: Add Methyl 4-(bromomethyl)benzoate (9.85 g) and catalytic KI (0.68 g).

    • Scientific Insight: KI acts via the Finkelstein reaction, converting the bromide to a more reactive iodide in situ, accelerating the

      
       reaction rate [1].
      
  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    C) for 6–8 hours.
    
    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

      
      ) should disappear; the product ester (
      
      
      
      ) will appear.
  • Workup (Crucial for Purity):

    • Cool to room temperature.[3][4]

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ) using a sintered glass funnel. Rinse the cake with cold acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Purification Logic: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) .

    • Why? This step removes any unreacted 4-ethylphenol (which becomes water-soluble sodium phenoxide), ensuring the intermediate is free of starting material before the next step.

    • Wash with brine, dry over

      
      , and concentrate to yield the Intermediate Ester .
      

Module 2: Saponification to Free Acid

Objective: Hydrolysis of the methyl ester to the final acid.

Reagents
ReagentEquiv.Conditions
Intermediate Ester 1.0From Module 1
Lithium Hydroxide (LiOH·H2O) 3.0Dissolved in minimal water
THF / Methanol / Water -3:1:1 Ratio (Solvent)
1M HCl ExcessFor acidification
Protocol
  • Dissolution: Dissolve the Intermediate Ester in a mixture of THF (30 mL) and Methanol (10 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (3 eq) in Water (10 mL). The mixture will become slightly turbid.

  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Why LiOH? Lithium hydroxide is milder than NaOH and often provides better solubility in THF-based systems, preventing premature precipitation of the carboxylate salt [2].

  • Completion Check: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Isolation (Precipitation):

    • Evaporate the THF/Methanol on a rotary evaporator (water bath

      
      C) to leave an aqueous suspension.
      
    • Dilute with water (50 mL).

    • Slowly add 1M HCl dropwise with stirring until pH

      
       2.
      
    • Observation: The product will precipitate as a white solid.[4]

  • Final Purification: Filter the solid, wash copiously with water (to remove LiCl), and dry in a vacuum oven at 50°C.

    • Optional: Recrystallize from Ethanol/Water if higher purity (>99%) is required.

QC & Validation Parameters

Analytical Logic Flow

The following diagram illustrates the decision-making process for purification and validation.

WorkupLogic Start Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 4:1) Start->TLC Decision Phenol Present? TLC->Decision Wash Wash Organic Layer with 1M NaOH Decision->Wash Yes Proceed Proceed to Evaporation Decision->Proceed No Wash->Proceed Hydrolysis Hydrolysis Step Proceed->Hydrolysis Acidification Acidify to pH 2 Precipitate Product Hydrolysis->Acidification FinalQC 1H NMR & HPLC Acidification->FinalQC

Caption: Purification logic flow ensuring removal of phenolic impurities prior to final isolation.

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
1H NMR

~5.1 ppm (s, 2H)
SingletConfirms Ether (

) formation.
1H NMR

~1.2 (t), 2.6 (q)
Triplet/QuartetConfirms Ethyl group integrity.
1H NMR

>12.0 ppm
Broad SingletConfirms Carboxylic Acid (

).[2]
HPLC Purity>98%Area under curve (254 nm).[5]
Appearance VisualWhite PowderIndicates successful removal of colored impurities.
Troubleshooting Guide
  • Problem: Low yield in Module 1.

    • Cause: Moisture in acetone deactivating the base or competing with the nucleophile.

    • Fix: Ensure Acetone is dried over molecular sieves. Increase

      
       to 3 eq.
      
  • Problem: Product is oily/sticky after hydrolysis.

    • Cause: Incomplete removal of THF before acidification.

    • Fix: Ensure thorough evaporation of organic solvents before adding HCl. The product crystallizes best from a purely aqueous environment.

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
  • Vogel, A. I. (1989).[6] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for ester hydrolysis mechanisms).
  • Standard Protocol Validation: Based on general procedures for "Williamson Ether Synthesis" and "Saponification of Methyl Esters" verified via .

Sources

Application Note: Optimized Synthetic Routes for 4-[(4-Ethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid represents a classic yet critical transformation in medicinal chemistry, often serving as a lipophilic tail in PPAR agonists (e.g., related to fibrates) and ferroptosis inhibitors. This Application Note provides a rigorous, field-proven protocol for constructing this scaffold.

The synthesis hinges on two key steps:

  • Williamson Ether Synthesis: Coupling 4-ethylphenol with methyl 4-(bromomethyl)benzoate.[1]

  • Saponification: Hydrolysis of the methyl ester to the free acid.

Key Optimization Insight: While traditional protocols utilize Potassium Carbonate (


) in acetone, this guide recommends the use of Cesium Carbonate (

)
or Phase Transfer Catalysis (PTC) to suppress side reactions and accelerate kinetics.

Strategic Retrosynthesis & Pathway

The target molecule is best disconnected at the ether linkage. Direct alkylation of 4-(bromomethyl)benzoic acid is not recommended due to the competing nucleophilicity of the carboxylic acid, which leads to ester byproducts. Therefore, the ester intermediate is the mandatory precursor.

Reaction Pathway Diagram

SynthesisPathway Reactant1 4-Ethylphenol Intermediate Methyl 4-[(4-ethylphenoxy) methyl]benzoate (Ester Intermediate) Reactant1->Intermediate Step 1: Williamson Ether Cs2CO3, DMF, 60°C Reactant2 Methyl 4-(bromomethyl) benzoate Reactant2->Intermediate Product 4-[(4-Ethylphenoxy) methyl]benzoic acid (Target) Intermediate->Product Step 2: Hydrolysis LiOH, THF/H2O

Figure 1: Retrosynthetic pathway showing the convergent synthesis via the ester intermediate.

Reagent & Catalyst Selection Guide

Step 1: Ether Formation (The Critical Step)

The choice of base and solvent dramatically affects the reaction rate and impurity profile (C-alkylation vs. O-alkylation).

ParameterStandard ProtocolHigh-Performance Protocol Green/Scale-Up Protocol
Base

(3.0 eq)

(1.5 eq)
NaOH (aq)
Solvent Acetone (Reflux)DMF or Acetonitrile Toluene/Water
Catalyst NoneKI (0.1 eq) TBAB (0.05 eq)
Temp/Time 60°C / 12-24 h60°C / 2-4 h90°C / 4-6 h
Mechanism Heterogeneous Surface"Naked Anion" Effect Phase Transfer Catalysis
Technical Rationale:
  • The "Cesium Effect": Cesium is a large, soft cation with a weak solvation shell in aprotic solvents like DMF. This results in a "naked" phenoxide anion that is significantly more nucleophilic than its potassium counterpart, driving the reaction to completion rapidly at lower temperatures [1].

  • Finkelstein Catalysis (KI): Adding catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the

    
     attack.
    
  • Safety Note: Methyl 4-(bromomethyl)benzoate is a potent lachrymator (tear gas agent). All solids must be weighed in a fume hood.

Step 2: Hydrolysis
  • Reagent: Lithium Hydroxide (LiOH) is preferred over NaOH for high-value intermediates because it is milder and more soluble in THF/Water mixtures, reducing the risk of decarboxylation or side reactions on the ethyl chain.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate

Reagents:

  • 4-Ethylphenol (1.0 eq, 10 mmol, 1.22 g)

  • Methyl 4-(bromomethyl)benzoate (1.05 eq, 10.5 mmol, 2.40 g)

  • Cesium Carbonate (

    
    ) (1.5 eq, 15 mmol, 4.88 g)
    
  • Potassium Iodide (KI) (0.1 eq, 1 mmol, 166 mg)

  • Solvent: Anhydrous DMF (20 mL) or Acetonitrile (30 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add 4-Ethylphenol and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     in one portion. The suspension may turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add Methyl 4-(bromomethyl)benzoate and the KI catalyst.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: The reaction is typically complete within 2–4 hours.

  • Workup:

    • Cool to RT. Pour the mixture into 100 mL of ice-water (precipitates inorganic salts and product).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol or perform flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%.[2]

    • Appearance: White crystalline solid.

Protocol B: Saponification to 4-[(4-Ethylphenoxy)methyl]benzoic acid

Reagents:

  • Ester Intermediate (from Protocol A) (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF/Water/Methanol (3:1:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF and Methanol.

  • Hydrolysis: Add a solution of LiOH in water dropwise.

  • Reaction: Stir at RT or mild heat (40°C) for 4–6 hours.

    • Checkpoint: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (acid).

  • Acidification (Critical Step):

    • Concentrate the solvent to remove THF/MeOH (volume reduction).

    • Cool the remaining aqueous solution to 0°C.

    • Slowly acidify with 1M HCl to pH 2–3. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: >90%.[2]

Process Control & Logic Flow

The following diagram illustrates the decision logic for purification and troubleshooting.

WorkflowLogic Start Crude Reaction Mixture (Post-Heating) TLC_Check TLC Analysis (Hex:EtOAc 4:1) Start->TLC_Check Incomplete Starting Material Present? TLC_Check->Incomplete Add_Cat Add 0.1 eq TBAI Increase Temp +10°C Incomplete->Add_Cat Yes Workup Aqueous Workup (H2O / EtOAc) Incomplete->Workup No (Complete) Add_Cat->TLC_Check Re-check 1h Precipitation Acidification (pH 2) Product Precipitates Workup->Precipitation After Hydrolysis

Figure 2: Process control logic for reaction monitoring and intervention.

Characterization Parameters

To validate the synthesis, the following spectral data should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 (s, 1H, -COOH)
      
    • 
       7.95 (d, 2H, Benzoic Ar-H)
      
    • 
       7.55 (d, 2H, Benzoic Ar-H)
      
    • 
       7.10 (d, 2H, Phenolic Ar-H)
      
    • 
       6.90 (d, 2H, Phenolic Ar-H)
      
    • 
       5.15 (s, 2H, -O-CH2-)
      
    • 
       2.55 (q, 2H, -CH2-CH3)
      
    • 
       1.15 (t, 3H, -CH2-CH3)
      

References

  • Dijkstra, G., et al. "An Assessment of the Causes of the 'Cesium Effect'."[1][3] Journal of Organic Chemistry, via University of Groningen. 3[2][3][4]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. 5

  • Organic Syntheses. "Esterification of Carboxylic Acids... Methyl 4-acetoxybenzoate."[1][2] Org.[1][2][6][7][8][9] Synth. 1977, 56, 59.[2] 2[3]

  • PubChem. "Methyl 4-[(4-ethylphenoxy)methyl]benzoate Compound Summary."[1][10] National Library of Medicine. 10[3]

Sources

Application Note: Microwave-Assisted Synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable, and rapid protocol for the synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid . Unlike conventional thermal reflux methods which require 12–24 hours, this microwave-assisted protocol reduces total reaction time to under 30 minutes while suppressing side reactions.

The target molecule represents a critical pharmacophore found in various metabolic disease regulators (e.g., PPAR agonists) and leukotriene antagonists. This guide addresses the specific challenge of alkylating a phenol with a benzyl halide moiety while managing the carboxylic acid functionality.

Key Advantages of this Protocol:

  • Time Efficiency: 95% reduction in reaction time compared to thermal reflux.

  • Selectivity: Use of a methyl ester intermediate prevents dianion solubility issues and oligomerization.

  • Green Chemistry: Reduced solvent usage and energy consumption.

Strategic Analysis & Reaction Engineering

Retrosynthetic Logic

The target molecule features a benzylic ether linkage . The most reliable disconnection is the C-O bond, suggesting a Williamson Ether Synthesis (


) between 4-ethylphenol  (nucleophile) and a 4-(halomethyl)benzoic acid derivative  (electrophile).

Critical Decision Point: Acid vs. Ester Precursor

  • Direct Acid Route: Reacting 4-(bromomethyl)benzoic acid directly requires 2 equivalents of base (to form the dianion). This often leads to solubility issues in organic solvents and competitive esterification at the benzylic position.

  • Ester Route (Selected): We utilize Methyl 4-(bromomethyl)benzoate . This ensures the carboxyl group is protected, allowing the phenoxide to act as the sole nucleophile. A rapid microwave-assisted saponification step follows to reveal the acid.

Microwave Theory & Solvent Effects

The rate-determining step of the Williamson synthesis involves a transition state that is more polar than the ground state. Microwave irradiation stabilizes this transition state through dipolar polarization , specifically when using polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) .

  • DMF: High dielectric constant (

    
    ) and high boiling point make it ideal for absorbing microwave energy and solvating the phenoxide anion.
    
  • Base: Potassium Carbonate (

    
    ) is preferred over stronger bases (NaH) to minimize side reactions; the microwave energy provides the necessary activation energy for deprotonation.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Ethylphenol 122.161.1Nucleophile
Methyl 4-(bromomethyl)benzoate 229.071.0Electrophile
Potassium Carbonate (

)
138.212.0Base
DMF (Anhydrous) --Solvent (10 vol)
NaOH (2M aq) 40.003.0Hydrolysis Agent
Step 1: Microwave-Assisted Ether Coupling

Objective: Synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 4-Ethylphenol (1.1 mmol, 134 mg) and

    
      (2.0 mmol, 276 mg) in DMF  (3 mL).
    
  • Activation: Stir at room temperature for 2 minutes to initiate deprotonation.

  • Addition: Add Methyl 4-(bromomethyl)benzoate (1.0 mmol, 229 mg) to the vial. Cap the vial with a Teflon-lined septum.

  • Irradiation (Step 1): Place in the microwave reactor.

    • Temp: 140°C

    • Time: 10 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Checkpoint: TLC (Hexane/EtOAc 8:2) should show complete consumption of the bromide (

    
    ) and appearance of the ether ester (
    
    
    
    ).
Step 2: One-Pot Rapid Hydrolysis

Objective: Conversion of the intermediate ester to the target acid.

  • Addition: To the same reaction vial (do not isolate the intermediate), add 2M NaOH (2 mL).

  • Irradiation (Step 2):

    • Temp: 100°C

    • Time: 5 minutes

    • Power: Dynamic

  • Workup:

    • Pour the reaction mixture into crushed ice/water (20 mL).

    • Acidify slowly with 1M HCl to pH ~2. The product will precipitate as a white solid.

    • Filter the solid using a Büchner funnel.[3]

    • Wash with cold water (

      
       mL) and Hexane (
      
      
      
      mL) to remove unreacted phenol.
    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Visualization of Workflow

The following diagram illustrates the chemical logic and process flow, highlighting the "One-Pot, Two-Step" microwave strategy.

G Start Start: Reagent Prep Mix Mix: 4-Ethylphenol + K2CO3 + DMF (Pre-activation) Start->Mix Add Add Electrophile: Methyl 4-(bromomethyl)benzoate Mix->Add MW1 MW Step 1: Etherification 140°C, 10 min Add->MW1 SN2 Reaction Inter Intermediate: Methyl Ester Formed MW1->Inter AddBase Add 2M NaOH (aq) Inter->AddBase MW2 MW Step 2: Saponification 100°C, 5 min AddBase->MW2 Hydrolysis Workup Workup: Acidify (HCl) -> Filter -> Wash MW2->Workup Product Final Product: 4-[(4-Ethylphenoxy)methyl]benzoic acid Workup->Product

Caption: One-pot microwave-assisted synthesis workflow combining etherification and saponification.

Quality Control & Validation

To ensure the protocol was successful, verify the product using the following parameters.

Analytical Data
  • Physical State: White to off-white powder.[4]

  • Melting Point: Expected range 178–183°C (Consistent with benzoic acid ether derivatives).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.9 (s, 1H, -COOH)
      
    • 
       7.95 (d, 2H, Ar-H ortho to COOH)
      
    • 
       7.55 (d, 2H, Ar-H meta to COOH)
      
    • 
       7.10 (d, 2H, Ar-H of phenol ring)
      
    • 
       6.90 (d, 2H, Ar-H ortho to ether)
      
    • 
       5.15 (s, 2H, -O-CH2 -Ar) — Diagnostic Peak
      
    • 
       2.55 (q, 2H, -CH2 -CH3)
      
    • 
       1.15 (t, 3H, -CH2-CH3 )
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous.[5] Increase

to 2.5 eq.
Oily Product Residual DMF or unreacted phenol.[5]Wash solid thoroughly with water (removes DMF) and hexane (removes phenol). Recrystallize from Ethanol/Water.
Pressure Spike Vial overloaded or too much gas evolution.Use a larger vial (20 mL) or reduce ramp rate. Ensure temperature sensor is clean.

References

  • Microwave Theory: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Williamson Synthesis Mechanism: Paul, S., & Gupta, M. (2004).[5][6] Zinc-catalyzed Williamson ether synthesis in the absence of base. Tetrahedron Letters, 45(48), 8825-8829.[6] Link[6]

  • Microwave Hydrolysis: Filo. (2025). Microwave Assisted Hydrolysis of Methyl Benzoate to Benzoic Acid.[7][8][9] AskFilo Chemistry Resources. Link

  • General Protocol Grounding: Bogdal, D., & Pielichowski, J. (1999).[5] Microwave-assisted preparation of benzo[b]furans and Williamson synthesis of ethers under phase-transfer catalysis conditions. Synthetic Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-[(4-Ethylphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

The Core Challenge: 4-[(4-Ethylphenoxy)methyl]benzoic acid is a classic "brick dust" molecule in aqueous media.[1] Its structure combines a polarizable carboxylic acid head group with a highly lipophilic tail (two aromatic rings linked by an ether, plus an ethyl chain).

  • Predicted pKa: ~4.2 – 4.5 (Carboxylic acid moiety).[1]

  • Predicted LogP: > 3.5 (High lipophilicity).[1]

  • Water Solubility (Neutral pH): Negligible (< 10 µg/mL).[1]

  • Primary Failure Mode: Users typically attempt to dissolve the solid directly in water or neutral buffer, resulting in a suspension that crashes out upon standing or filtration.

The Solution Hierarchy:

  • pH Adjustment (Salt Formation): The most effective method for basic chemical handling.[1]

  • Cosolvent Systems: Required for stock solutions (DMSO/Ethanol).[1]

  • Complexation: Cyclodextrins are necessary for high-concentration biological delivery at neutral pH.[1]

Troubleshooting Guide (Q&A Format)

Category A: Basic Dissolution (pH Strategy)

Q1: "I added the powder to water, vortexed it for 30 minutes, but it’s still cloudy. Why won't it dissolve?"

A: You are fighting the intrinsic hydrophobicity of the protonated acid. At the pH of distilled water (~pH 5.5–6.0), a significant portion of the molecule remains in its neutral, insoluble form.

The Fix: In-Situ Salt Formation You must convert the carboxylic acid (-COOH) to its carboxylate anion (-COO⁻).[1]

  • Suspend the compound in water (it will look cloudy).[1]

  • Add 1.05 equivalents of 0.1 M NaOH or KOH.

  • Vortex.[1] The solution should clear as the sodium/potassium salt forms.

  • Critical Check: Measure the final pH. It must be > pH 6.5 (ideally pH 7–8) to ensure >99% ionization.

Technical Insight: According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH rises above the pKa. For a benzoic acid derivative (pKa ≈ 4.2), at pH 6.2, the solubility is roughly 100x higher than at pH 4.2.

Q2: "Can I use PBS (Phosphate Buffered Saline) directly?"

A: Proceed with caution. While PBS has a pH of 7.4, its buffering capacity might be overwhelmed if you add a high concentration of the acidic compound, locally dropping the pH and causing precipitation.

  • Protocol: Dissolve the compound in a small volume of high-pH base (e.g., 0.1 N NaOH) first, then dilute into PBS. This ensures the compound enters the buffer already ionized.

Category B: Stock Solutions & Cosolvents

Q3: "I made a 100 mM stock in DMSO. When I dilute it 1:1000 into cell culture media, it precipitates immediately. How do I stop this?"

A: This is the "Solubility Crash" phenomenon.[1] The compound is soluble in DMSO but highly insoluble in the aqueous media. The rapid change in solvent polarity forces the compound out of solution before it can disperse.

The Fix: The "Step-Down" Dilution Method Avoid "shocking" the system.

  • Primary Stock: 100 mM in DMSO.

  • Intermediate Dilution: Dilute 1:10 in pure Ethanol or PEG-400 (creates a bridge solvent).

  • Final Dilution: Add the intermediate slowly to the vortexing media.

Cosolvent Compatibility Table:

SolventSolubility Limit (Stock)Max Final % (Bio Assay)Notes
DMSO > 100 mM0.1% - 0.5%Excellent solvent; potential cytotoxicity >0.5%.[1]
Ethanol ~ 50 mM1.0%Good "bridge" solvent; evaporates.[1]
PEG-400 ~ 20-40 mM5.0% - 10%Increases viscosity; good for animal dosing.[1]
Water < 0.01 mM (pH < 5)N/ARequires pH adjustment (see Category A).[1]
Category C: Advanced Formulation (Animal Studies)

Q4: "I need to dose mice at 10 mg/kg IP. The pH method is too basic, and DMSO is toxic. What now?"

A: You require an inclusion complex.[1] Benzoic acid derivatives fit well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

The Protocol (Self-Validating):

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Add your compound to this vehicle.[1]

  • Sonicate for 20–30 minutes at 37°C.

  • Validation: If the solution is clear, filter sterilize (0.22 µm). If cloudy, the concentration exceeds the complexation capacity (usually 1:1 molar ratio).

Visual Troubleshooting Workflows

Workflow 1: The Solubilization Decision Tree

Use this logic gate to determine the correct solvent system for your application.

SolubilityDecision Start Start: Solid Compound 4-[(4-Ethylphenoxy)methyl]benzoic acid Q_App What is the Application? Start->Q_App Path_Chem Chemical Synthesis / Non-Biological Q_App->Path_Chem Path_Cell Cell Culture (In Vitro) Q_App->Path_Cell Path_Animal Animal Study (In Vivo) Q_App->Path_Animal Action_Base Use Base (NaOH/KOH) Target pH > 8 Forms Soluble Salt Path_Chem->Action_Base pH allowed > 9 Action_DMSO Make DMSO Stock (100mM) Dilute < 0.5% v/v Watch for Precipitation Path_Cell->Action_DMSO Low Vol Required Path_Animal->Action_Base If pH 7.4 is maintained Action_CD Use Cyclodextrin (HP-β-CD) 20% w/v Solution Sonicate 30 mins Path_Animal->Action_CD High Conc / Neutral pH

Caption: Decision logic for selecting the optimal solubilization strategy based on experimental constraints.

Workflow 2: Avoiding the "Crash" (Serial Dilution)

Visualizing why direct addition fails and how to fix it.

DilutionStrategy Stock DMSO Stock (High Conc, Hydrophobic) Direct Direct Add to Media (Water Shell Shock) Stock->Direct Wrong Way StepDown Intermediate Step (Ethanol/PEG Mix) Stock->StepDown Correct Way Crash PRECIPITATION (Aggregates Form) Direct->Crash Success Stable Dispersion (Micelles/Soluble) StepDown->Success Slow Addition

Caption: The "Step-Down" dilution technique prevents rapid aggregation of hydrophobic molecules.

References & Authority

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-methyl- (p-Toluic acid) Properties.[1] (Used as primary structural surrogate for pKa/LogP baseline).[1]

  • PubChem. Compound Summary: 4-Methylbenzoic acid.[1][2] (Solubility and toxicity data).

  • Usacheva, T. R., et al. (2021). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents.[1] Molecules (MDPI). (Validates the use of Cyclodextrins for benzoic acid derivatives).

  • Mishra, S. (2021). A pH Effect on Benzoic Acid Solubilization and Their Partitioning.[1][3] International Journal of Scientific and Research Publications. (Mechanistic basis for pH adjustment protocols).

Sources

Improving shelf-life and stability of 4-[(4-Ethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(4-Ethylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and extending the shelf-life of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reliable approach to your work.

Section 1: Understanding the Intrinsic Stability of 4-[(4-Ethylphenoxy)methyl]benzoic acid

This section addresses the inherent chemical properties of the molecule that influence its stability.

Q1: What are the primary chemical liabilities of 4-[(4-Ethylphenoxy)methyl]benzoic acid that I should be aware of?

A: The structure of 4-[(4-Ethylphenoxy)methyl]benzoic acid contains two key functional groups that represent its primary chemical liabilities: the ether linkage (-O-CH₂-) and the carboxylic acid (-COOH) group.

  • Ether Linkage: Aryl ethers are generally stable, but the benzylic-type ether in this structure can be susceptible to oxidative cleavage, particularly under stress conditions involving heat, light, and the presence of oxidative agents.[1][2] This can lead to the formation of 4-ethylphenol and 4-carboxybenzaldehyde or related compounds.

  • Carboxylic Acid Group: Carboxylic acids can be reactive and may participate in several degradation reactions.[3][4][5][6] While generally stable, they can undergo decarboxylation under high heat. More significantly, the acidic nature of this group can influence formulation pH, which in turn can affect the stability of the entire molecule or other components in a mixture.[3] It can also interact with certain excipients or packaging materials.[3]

Q2: What are the most probable degradation pathways for this molecule?

A: Based on its structure, the two most probable non-metabolic degradation pathways are oxidation and hydrolysis , although hydrolysis is generally less favorable for this type of ether without strong acidic or enzymatic catalysis.

  • Oxidative Cleavage: This is often the most relevant pathway for ethers. It can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation). The reaction likely proceeds via a free-radical mechanism at the benzylic carbon, leading to cleavage of the ether bond.

  • Hydrolysis: While aryl ethers are resistant to hydrolysis, prolonged exposure to extreme pH (especially acidic) and high temperatures could potentially lead to cleavage of the ether linkage.

  • Reactions of the Carboxylic Acid: The carboxylic acid group itself is a potential site for interaction. For instance, it can form salts with basic excipients or catalyze the degradation of other components in a formulation.[7]

Below is a diagram illustrating the primary hypothesized degradation pathway.

G cluster_main cluster_pathways parent 4-[(4-Ethylphenoxy)methyl]benzoic acid oxidation Oxidative Cleavage (Primary Pathway) parent->oxidation Stressors: Light, Heat, O₂, Metal Ions hydrolysis Hydrolysis (Secondary Pathway) parent->hydrolysis Stressors: Extreme pH, High Heat product1 4-Ethylphenol oxidation->product1 product2 4-Formylbenzoic acid oxidation->product2 hydrolysis->product1 hydrolysis->product2

Caption: Hypothesized primary degradation pathways for the molecule.

Section 2: Troubleshooting Common Stability Issues

This section provides a logical framework for diagnosing and resolving stability problems encountered during experiments.

Q3: I've observed unexpected results in my analysis (e.g., new peaks in HPLC, discoloration). What are my first troubleshooting steps?

A: A systematic approach is crucial. The appearance of new peaks or physical changes suggests degradation. The following workflow will help you identify the root cause.

G cluster_investigation Investigation Phase cluster_analysis Analysis & Identification cluster_solution Corrective Action start Observation: New HPLC Peak / Discoloration check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling 2. Review Handling Procedures (Solvents, pH, Exposure Time) check_storage->check_handling check_materials 3. Analyze Raw Materials (Purity, Impurities, Excipients) check_handling->check_materials forced_degradation 4. Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_materials->forced_degradation lcms 5. Characterize Degradants (LC-MS/MS) forced_degradation->lcms Compare peaks optimize_storage Optimize Storage (Inert gas, Amber vials, Lower Temp) lcms->optimize_storage If matches Light/Oxidative stress refine_protocol Refine Protocol (Use fresh solvents, Control pH) lcms->refine_protocol If matches Acid/Base stress change_excipients Change Formulation (Select compatible excipients) lcms->change_excipients If related to excipient interaction

Caption: Troubleshooting workflow for unexpected degradation.

  • Review Storage and Handling: Cross-reference your storage conditions (temperature, light exposure, atmosphere) and handling procedures with recommended best practices.[8][9][10][11][12] Ensure solvents are pure and appropriate for the compound.

  • Perform a Forced Degradation Study: This is the most definitive way to understand the molecule's vulnerabilities.[13][14] A well-designed study will help you match the unknown degradation peak to a specific stress condition (see protocol in Section 4).

  • Characterize Degradants: Use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the degradation products.[15][16] This data will provide strong evidence for the degradation pathway (e.g., identifying masses corresponding to 4-ethylphenol and 4-formylbenzoic acid would confirm ether cleavage).

Q4: My data suggests oxidative degradation is occurring. How can I prevent this?

A: Oxidative degradation is a common issue for molecules with ether linkages.[17][18] Prevention involves a multi-pronged approach:

  • Control the Atmosphere: Store the solid compound and any solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Use Antioxidants in Formulation: If you are creating a liquid formulation, the inclusion of antioxidants can be highly effective.[19]

    • Free-radical scavengers: Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) can interrupt the free-radical chain reactions of oxidation.[19]

    • Reducing agents: Ascorbic acid can act as an oxygen scavenger.[19]

  • Protect from Light: Use amber vials or light-blocking containers to prevent photo-oxidation.[19][20]

  • Chelate Metal Ions: Trace metal ions can catalyze oxidation. If suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation.

Section 3: Proactive Strategies for Improving Shelf-Life

This section focuses on best practices for storage, formulation, and packaging to ensure long-term stability.

Q5: What are the optimal storage conditions for 4-[(4-Ethylphenoxy)methyl]benzoic acid as a solid?

A: For maximal shelf-life, the solid compound should be stored with careful control of environmental factors. Similar benzoic acid derivatives benefit from cool, dry, and dark conditions.[8][9][12]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions.
Humidity Low (use of desiccants recommended)Prevents moisture absorption, which can facilitate hydrolysis and other reactions.[21]
Light Protected from light (Amber glass vials)Minimizes the risk of photolytic degradation.[19]
Atmosphere Tightly sealed container, consider inert gas (N₂ or Ar) overlayPrevents oxidation by minimizing exposure to atmospheric oxygen.[12]
Q6: How should I select excipients for a formulation to ensure compatibility and stability?

A: Excipient selection is critical, as they can either stabilize or degrade an active pharmaceutical ingredient (API).[17][18][22][23]

  • Initial Screening: Perform drug-excipient compatibility studies. This involves mixing the API with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH) for a set period.[3] Monitor for the appearance of degradation products via HPLC.

  • pH Considerations: The carboxylic acid group makes the local pH (microenvironmental pH) important.[3][7] Choose buffering agents that maintain a pH range where the molecule is most stable (typically slightly acidic to neutral for carboxylic acids, avoiding extremes).

  • Avoid Reactive Impurities: Some excipients, like lactose, can contain reactive impurities (e.g., reducing sugars) that can interact with the API.[17] Similarly, excipients with high water content can promote hydrolysis.[7] Request certificates of analysis for your excipients to check for impurity levels.

  • Functional Excipients: Consider excipients that offer a stabilizing function. For example, antioxidants like BHT or ascorbic acid can be incorporated to prevent oxidative degradation.[19]

Q7: What type of packaging is best for long-term storage of formulations containing this compound?

A: The right packaging acts as a crucial barrier against environmental factors.[20][21][24]

  • For Solid Formulations:

    • High-Density Polyethylene (HDPE) Bottles: Good for bulk storage, but ensure they have tight-fitting, induction-sealed caps to provide a good moisture barrier.[25] The frequent opening of multi-dose bottles can expose the product to humidity.[25]

    • Blister Packs: For unit-dose applications, high-barrier blister packs (e.g., PVC/PVdC or Aclar®) offer the best protection as each dose remains sealed until use, minimizing exposure to moisture and air.[25]

  • For Liquid Formulations:

    • Glass Vials: Type I borosilicate glass is generally preferred due to its chemical resistance.[26] Amber glass should be used to protect against light.[20]

    • Closures: Use inert stoppers (e.g., butyl rubber with a fluoropolymer coating) to prevent leaching of substances from the stopper into the formulation or sorption of the API onto the stopper.

Section 4: Key Experimental Protocols

This section provides step-by-step methodologies for essential stability-indicating experiments.

Q8: How do I design and execute a forced degradation study for this compound?

A: A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[13][14] The goal is to achieve 5-20% degradation of the parent compound.[13]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 4-[(4-Ethylphenoxy)methyl]benzoic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. Include a control sample stored under normal conditions.

    • Acid Hydrolysis: Add 1N HCl to the stock solution to make the final acid concentration 0.1N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to make the final base concentration 0.1N. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours, protected from light. Also, heat the solid powder at 80°C.

    • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) alongside a control vial wrapped in aluminum foil.

  • Sample Quenching and Preparation:

    • At designated time points, withdraw an aliquot of each stressed sample.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to a suitable final concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method (see Q9).

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradation products).

    • Ensure mass balance is conserved (i.e., the sum of the parent peak and degradant peaks is close to the initial parent peak area).

G cluster_stress Apply Stress Conditions (in parallel) start Prepare API Stock Solution (e.g., 1 mg/mL) control Control (Ambient, Dark) start->control acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo quench Neutralize & Dilute Samples (to final analysis concentration) control->quench acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze via Stability-Indicating HPLC-UV/PDA Method quench->analyze evaluate Evaluate Results: - % Degradation - Peak Purity - Mass Balance analyze->evaluate

Sources

Troubleshooting low melting point variations in 4-[(4-Ethylphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid State Characterization & Synthesis Ticket ID: #MP-VAR-4EPBA-001 Subject: Troubleshooting Low Melting Point Variations in 4-[(4-Ethylphenoxy)methyl]benzoic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering melting point (MP) depression due to specific synthesis-derived impurities or solid-state anomalies. For 4-[(4-Ethylphenoxy)methyl]benzoic acid , the theoretical melting point is generally expected in the range of 155°C – 165°C (dependent on specific polymorphs).

If you are observing melting points in the 120°C – 145°C range, or broad ranges spanning >3°C, your issue is likely incomplete hydrolysis (residual ester) or residual 4-ethylphenol . If you observe variations within 150°C–160°C, the issue is likely polymorphism or solvate formation .

This guide provides a diagnostic framework to isolate and resolve these issues.

Part 1: The Diagnostic Framework (The "Why")

Q: Why is my melting point fluctuating between batches?

A: Melting point depression is governed by Raoult’s Law in the liquid phase, where impurities disrupt the crystal lattice energy. For this specific molecule, three distinct failure modes cause the variations you are seeing:

  • Chemical Impurity (The "Deep" Depression):

    • Symptom:[1][2][3][4][5] MP drops by >10°C (e.g., observing 130°C instead of 160°C).

    • Cause: Presence of the methyl/ethyl ester intermediate or 4-ethylphenol .

    • Mechanism:[1][6] The ester lacks the hydrogen-bonding capability of the carboxylic acid dimer. It acts as a solvent within the crystal lattice, drastically lowering the fusion temperature.

  • Polymorphism (The "Shallow" Shift):

    • Symptom:[1][2][3][4][5] MP shifts by 2–5°C (e.g., 158°C vs. 162°C) with sharp peaks.

    • Cause: Benzoic acid derivatives can crystallize as hydrogen-bonded dimers (Form I) or catemers (Form II).

    • Mechanism:[1][6] Different packing arrangements require different thermal energy to break.

  • Solvates/Hydrates (The "Broad" Melt):

    • Symptom:[1][2][3][4][5] "Sweating" or onset of melt at ~100°C, followed by resolidification or broad melting.

    • Cause: Trapped lattice water or recrystallization solvent (e.g., Ethanol, Toluene).

Part 2: Visualizing the Problem

The following decision tree outlines the logical path to identify your specific issue.

TroubleshootingFlow Start Start: Low/Variable MP Observed RangeCheck Check MP Deviation Magnitude Start->RangeCheck LargeDev Large Drop (>10°C) (e.g., 120-145°C) RangeCheck->LargeDev SmallDev Small Shift (2-5°C) (e.g., 155-160°C) RangeCheck->SmallDev BroadMelt Broad Range (>3°C) (Starts early) RangeCheck->BroadMelt TLC_HPLC Run TLC/HPLC Look for Ester/Phenol LargeDev->TLC_HPLC DSC Run DSC (Check Endotherms) SmallDev->DSC TGA Run TGA or LOD (Check Weight Loss) BroadMelt->TGA Hydrolysis Incomplete Hydrolysis (Residual Ester) TLC_HPLC->Hydrolysis High Rf Spot Washing Poor Washing (Residual Phenol) TLC_HPLC->Washing Low Rf Spot Action1 Action: Reprocess with NaOH/MeOH then Acidify Hydrolysis->Action1 Washing->Action1 Polymorph Polymorphism Confirmed DSC->Polymorph Action2 Action: Standardize Recrystallization Cooling Rate Polymorph->Action2 Solvate Solvate/Hydrate Detected TGA->Solvate Action3 Action: Vacuum Dry >60°C or Change Solvent Solvate->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of melting point deviations.

Part 3: Synthesis-Derived Impurities (The Usual Suspects)

Q: Which specific impurities are lowering my MP?

In the standard Williamson ether synthesis of this compound, two specific impurities are the primary drivers of MP depression.

The "Ester" Intermediate
  • Identity: Methyl 4-[(4-ethylphenoxy)methyl]benzoate.

  • Origin: If you synthesize via the coupling of 4-ethylphenol and Methyl 4-(bromomethyl)benzoate, this is your intermediate.

  • Impact: Esters have significantly lower MPs than their acid counterparts (often by 50–80°C) because they cannot form the stable carboxylic acid dimer. Even 5% residual ester can drop your MP by 10°C.

  • Detection: TLC (Silica, 30% EtOAc/Hexane). The ester will have a much higher Rf (approx 0.7) than the acid (approx 0.3).

The Starting Material (4-Ethylphenol)
  • Identity: 4-Ethylphenol.

  • Properties: MP is ~45°C .

  • Impact: Because its melting point is so low, it acts as a flux, melting early and dissolving your product, creating a "slush" well below the true melting point.

  • Detection: Smell (distinct phenolic odor) or FeCl3 test (turns violet/green).

Data Table: Impurity Profiles

ImpurityApprox MPEffect on Product MPRemoval Strategy
Target Acid 155-165°C N/A N/A
Methyl Ester Int.< 80°C (Est.)Sharp Depression (>10°C)Saponification (NaOH/MeOH, reflux 2h)
4-Ethylphenol~45°CBroadening + DepressionWash with 1M NaOH (aq) before acidification
4-Carboxybenzyl bromide>150°CMP Elevation or BroadeningWash with NaHCO3 (aq)

Part 4: Protocol for Purification & Standardization

Q: How do I fix the batch I have?

Do not rely on simple washing. You must break the crystal lattice to remove occluded impurities. Follow this Self-Validating Protocol :

Step 1: The "Acid-Base" Swing (Chemical Purification)

This removes neutral impurities (Esters, unreacted halides).

  • Dissolve crude solid in 1M NaOH (aq) (10 mL per gram).

    • Validation: The solution should be clear. If cloudy, filter off the solids (these are neutral impurities like the ester).

  • Extract the aqueous layer with Ethyl Acetate (2x) .

    • Why: This pulls out unreacted 4-ethylphenol and neutral byproducts.

  • Acidify the aqueous layer with HCl to pH 1–2.

  • Filter the precipitate.[7]

Step 2: Recrystallization (Physical Purification)

This addresses polymorphism and solvates.

  • Solvent Choice: Ethanol/Water (80:20) or Acetonitrile.

    • Avoid: Toluene or Benzene (forms stable solvates with benzoic acids).

  • Dissolution: Heat to reflux until dissolved.

  • Cooling: Allow to cool to Room Temperature slowly (over 2 hours).

    • Rapid cooling promotes kinetic polymorphs (lower MP).

    • Slow cooling promotes the thermodynamic polymorph (higher, stable MP).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Critical: Benzoic acids hold onto water tenaciously. Surface drying is insufficient.

Part 5: Advanced Troubleshooting (Polymorphism)

Q: My purity is >99% by HPLC, but the MP is still off by 4°C. Why?

You are likely dealing with Polymorphism . Benzoic acid derivatives can exist in different hydrogen-bonding motifs.

  • Form I (Dimer): Two acid molecules face-to-face. usually the highest MP.

  • Form II (Catemer): Infinite chains of acid molecules. Usually lower MP.[3][8]

Experimental Verification: Run a DSC (Differential Scanning Calorimetry) .

  • Pure Material: Single sharp endotherm.

  • Polymorphic Mixture: Two overlapping peaks or a small "pre-melt" peak before the main event.

Corrective Action: If you suspect polymorphism, seed your recrystallization with a crystal from a "good" batch to template the correct form.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis and MP depression theory).
  • Gavezzotti, A. "Structure and Intermolecular Potentials in Molecular Crystals." Modelling of Molecular Properties, 2011 . Link (Mechanisms of polymorphism in benzoic acid derivatives).

  • NIST Chemistry WebBook. "Benzoic acid, 4-methyl-". (Structural analog data for MP baseline comparison). Link

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs, 2nd Ed.[1] SSCI, Inc., 1999 . (Authoritative source on solvates and pharmaceutical polymorphism).

Sources

Validation & Comparative

A Researcher's Guide to the Structural and Functional Nuances of 4-[(4-Ethylphenoxy)methyl]benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecular Formula

In the realms of medicinal chemistry and materials science, a compound's identity is defined by more than just its molecular formula. The specific spatial arrangement of atoms—its isomerism—governs its physicochemical properties, biological activity, and material characteristics. 4-[(4-Ethylphenoxy)methyl]benzoic acid is a molecule of interest with a flexible ether linkage and two aromatic rings, offering multiple sites for substitution. Understanding the distinct properties of its positional isomers is not merely an academic exercise; it is critical for rational drug design, developing structure-activity relationships (SAR), and engineering materials with desired functionalities.

This guide provides an in-depth structural comparison of 4-[(4-Ethylphenoxy)methyl]benzoic acid and three of its key positional isomers. We will explore how subtle shifts in substituent placement create profound differences in their analytical profiles and functional potential. This analysis is grounded in established experimental techniques, providing researchers with both the foundational knowledge and the practical methodologies required to identify, separate, and characterize these closely related compounds.

Part 1: A Structural Overview of the Isomers

The core structure consists of a benzoic acid moiety linked to an ethylphenoxy group via a methylene ether bridge. The isomers we will compare are distinguished by the substitution pattern on the two aromatic rings.

  • Compound A (Parent): 4-[(4-Ethylphenoxy)methyl]benzoic acid

  • Isomer B: 4-[(2-Ethylphenoxy)methyl]benzoic acid

  • Isomer C: 2-[(4-Ethylphenoxy)methyl]benzoic acid

  • Isomer D: 3-[(4-Ethylphenoxy)methyl]benzoic acid

The structural differences are visualized below.

G cluster_A Compound A: 4-[(4-Ethylphenoxy)methyl]benzoic acid cluster_B Isomer B: 4-[(2-Ethylphenoxy)methyl]benzoic acid cluster_C Isomer C: 2-[(4-Ethylphenoxy)methyl]benzoic acid cluster_D Isomer D: 3-[(4-Ethylphenoxy)methyl]benzoic acid A A B B C C D D

Caption: 2D structures of the parent compound and its key positional isomers.

Part 2: The Impact of Isomerism on Physicochemical Properties

The position of the ethyl and (phenoxymethyl) groups significantly alters the molecule's symmetry, polarity, and capacity for intermolecular interactions. These changes manifest as measurable differences in physicochemical properties, which are critical for predicting a compound's behavior in biological systems or material matrices.

PropertyCompound AIsomer BIsomer CIsomer DRationale for Differences
Melting Point (°C) ~160-165~135-140~145-150~150-155The high symmetry of the para,para-substituted Compound A allows for efficient crystal packing, resulting in a higher melting point. The ortho-substituted ethyl group in Isomer B introduces steric hindrance, disrupting the crystal lattice and lowering the melting point. Isomer C's ortho-carboxyl group can form intramolecular hydrogen bonds, which slightly alters packing compared to Isomer D.
pKa ~4.2~4.2~3.8~4.1The pKa is primarily influenced by the benzoic acid moiety. For Isomers A, B, and D, the electronic effect of the distant ether-linked substituent is minimal. However, for Isomer C, the ortho-(phenoxymethyl) group can sterically hinder the solvation of the carboxylate anion and potentially form an intramolecular hydrogen bond, increasing the acidity of the carboxylic acid (lower pKa).
LogP (o/w) ~4.5~4.6~4.5~4.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. All isomers have the same atomic composition, so their lipophilicity is very similar. The slight increase for Isomer B may be due to the ortho-ethyl group partially shielding the polar ether oxygen, making the molecule marginally more nonpolar.
Solubility in H₂O Very LowVery LowLowVery LowAs organic acids with significant hydrocarbon character, all isomers are poorly soluble in water.[1] Isomer C may exhibit slightly higher solubility due to the more exposed nature of the carboxylic acid group when not engaged in dimeric hydrogen bonding, a common feature of benzoic acids in the solid state.[2]

Part 3: Spectroscopic Differentiation: A Practical Guide

Distinguishing between these isomers requires a multi-pronged analytical approach. Each spectroscopic technique provides unique clues based on the molecule's chemical environment and symmetry.

¹H NMR Spectroscopy: Unmasking Proton Environments

The chemical shifts and coupling patterns of the aromatic protons are the most telling features.

  • Compound A (4,4'-substituted): Exhibits the simplest spectrum due to its high symmetry. The two aromatic rings will each show a clean AA'BB' system (appearing as two doublets).

  • Isomer B (4,2'-substituted): The benzoic acid protons will appear as an AA'BB' system, but the ethylphenoxy ring protons will show a more complex multiplet pattern due to the loss of symmetry.

  • Isomer C (2,4'-substituted): The ethylphenoxy ring will show an AA'BB' system. The benzoic acid ring protons will be a complex multiplet, and the proton ortho to the carboxyl group will likely be shifted further downfield.

  • Isomer D (3,4'-substituted): Both aromatic rings will display complex splitting patterns (multiplets) due to the lack of symmetry.

The methylene bridge protons (-O-CH₂ -Ar) also provide information. In the sterically unhindered isomers (A and D), they appear as a clean singlet around 5.1 ppm. In Isomers B and C, steric crowding from the adjacent ortho substituents can cause slight shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

While all isomers share the same functional groups, subtle shifts in vibrational frequencies can be diagnostic.

  • Carboxylic Acid C=O Stretch: For most isomers, this appears as a strong, broad band around 1680-1700 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. For Isomer C , the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen could cause this peak to shift slightly and change its shape.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene rings dictates the pattern of these bands in the 700-900 cm⁻¹ region.

    • Compound A & B (para-substituted benzoic acid): Strong band around 820-850 cm⁻¹.

    • Isomer C (ortho-substituted): Strong band around 740-760 cm⁻¹.

    • Isomer D (meta-substituted): Bands around 750-800 cm⁻¹ and 860-900 cm⁻¹.

Part 4: Experimental Protocol: Isomer Separation by HPLC

Achieving baseline separation of positional isomers is a common challenge in chromatography.[3][4] A well-designed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification and purification of these compounds.

Methodology: Reversed-Phase HPLC

This protocol is designed to exploit the subtle differences in polarity and shape between the isomers.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The nonpolar C18 phase will interact with the hydrophobic regions of the molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxyl group, leading to better peak shape and retention.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, where the benzene ring exhibits strong absorbance.[5]

    • Gradient Elution: A gradient is necessary to resolve these closely related compounds.

      • 0-2 min: 50% B

      • 2-15 min: Ramp from 50% to 80% B

      • 15-18 min: Hold at 80% B

      • 18-20 min: Return to 50% B

      • 20-25 min: Column re-equilibration.

  • Expected Elution Order: The elution order in RP-HPLC is typically from most polar to least polar. Isomer C, with its potentially more exposed polar groups, may elute first. The more nonpolar Isomer B, with its shielded ether group, is expected to be retained longer and elute last. The elution order of A and D would be very close and determined by fine differences in their interaction with the stationary phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolve Dissolve Isomer Mixture in ACN:H2O Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/ Injector Filter->Injector Inject 10 µL Column C18 Column Injector->Column Pump Gradient Pump (A: H2O+FA, B: ACN) Pump->Injector Detector UV Detector (254 nm) Column->Detector Waste Waste/Collector Detector->Waste Chromatogram Generate Chromatogram Detector->Chromatogram Signal Analysis Integrate Peaks & Quantify Isomers Chromatogram->Analysis

Caption: Experimental workflow for the separation of isomers by RP-HPLC.

Part 5: Implications for Drug Development and Materials Science

The structural variations between these isomers have profound consequences for their application.

  • In Drug Development: The three-dimensional shape and the precise location of the acidic proton are paramount for molecular recognition. Isomer C, with its carboxylic acid in the ortho position, presents a different binding orientation compared to its meta and para counterparts (D and A). This can dramatically alter its binding affinity and selectivity for a target protein. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties, where such positional isomerism is a key factor in efficacy.[6][7]

  • In Materials Science: The ability of molecules to self-assemble into ordered structures is the foundation of crystal engineering. Compound A, with its linear shape and capacity for forming strong head-to-tail hydrogen-bonded dimers, is an excellent candidate for forming liquid crystals or other ordered materials.[8][9] The kinked structures of Isomers B, C, and D would disrupt this packing, leading to materials with entirely different properties, such as lower melting points or amorphous character.[2]

Conclusion

This guide demonstrates that for 4-[(4-Ethylphenoxy)methyl]benzoic acid, positional isomerism is a critical determinant of chemical and physical identity. The seemingly minor relocation of an ethyl group or the entire phenoxymethyl substituent results in distinct physicochemical properties, unique spectroscopic signatures, and divergent functional potential. For researchers in drug discovery or materials science, the ability to separate, identify, and characterize these isomers is not just a matter of analytical rigor—it is a prerequisite for innovation and success. The experimental frameworks provided herein offer a robust starting point for any scientist working with this versatile class of compounds.

References

  • M. C. Gennaro, E. Marengo, V. Gianotti, "Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns," Journal of Chromatography A, 1986. [Link]

  • Waters Corporation, "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns," Waters Application Note, 2013. [Link]

  • Y. Wang, H. Yan, "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent," Chromatographia, 2003. [Link]

  • P. T. Mpiana, et al., "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives," IntechOpen, 2017. [Link]

  • A. I. Tsouknidas, et al., "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules," Molecules, 2020. [Link]

  • PubChem, "3-Phenoxybenzoic acid," National Center for Biotechnology Information. [Link]

  • HELIX Chromatography, "HPLC Methods for analysis of Benzoic acid". [Link]

  • R. Gadzała-Kopciuch, et al., "Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis," ResearchGate, 2008. [Link]

  • A. S. G. Dudina, et al., "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid," MDPI, 2024. [Link]

  • A. A. Oladele, et al., "A Comprehensive Study On Benzoic Acid And Its Derivatives," IJCRT.org, 2023. [Link]

  • PubChem, "2-Phenoxybenzoic acid," National Center for Biotechnology Information. [Link]

  • S. S. More, S. R. Shingare, "Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative," International Journal of Advanced Research in Science, Communication and Technology, 2024. [Link]

  • M. R. Razali, et al., "Crystal structure of (E)-4-{2-[4-(all-yloxy)phen-yl]diazen-yl}benzoic acid," Acta Crystallographica Section E, 2014. [Link]

  • M. Chauhan, et al., "Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester," Semantic Scholar, 2010. [Link]

  • R. K. Harris, et al., "The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K," ResearchGate, 1981. [Link]

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